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3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid - 1154639-39-0

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid

Catalog Number: EVT-2747011
CAS Number: 1154639-39-0
Molecular Formula: C9H15F3N2O2
Molecular Weight: 240.226
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. This compound is classified as an amino acid derivative due to the presence of both a carboxylic acid group and an amine group within its molecular framework. The compound has garnered attention for its potential pharmacological properties, particularly in the development of therapeutic agents.

Source

The compound is synthesized through various chemical methods, which will be detailed in the synthesis analysis section. Its molecular formula is C10H17F3N2O2C_{10}H_{17}F_3N_2O_2, and it has been cataloged under the CAS number 1410859-35-6. The structural characteristics and properties can be found in databases such as PubChem and ChemSpider.

Classification

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is classified under the broader category of piperazine derivatives. Piperazines are cyclic compounds known for their biological activity, making this specific derivative a subject of interest for drug development.

Synthesis Analysis

Methods

The synthesis of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid typically involves multi-step processes that may include:

  1. Formation of Piperazine Ring: The initial step often involves the formation of the piperazine ring through the reaction of appropriate amines.
  2. Introduction of Trifluoroethyl Group: The trifluoroethyl substituent is introduced via alkylation reactions using trifluoroethyl halides.
  3. Carboxylic Acid Formation: The final step includes the introduction of the propanoic acid moiety through carboxylation or other methods to yield the final product.

These reactions may require specific conditions such as temperature control, solvents, and catalysts to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid features a piperazine ring attached to a propanoic acid chain with a trifluoroethyl substituent. The spatial arrangement allows for potential interactions with biological targets.

Data

  • Molecular Formula: C10H17F3N2O2C_{10}H_{17}F_3N_2O_2
  • Molecular Weight: Approximately 252.25 g/mol
  • Density: Predicted to be around 1±0.06g/cm31\pm 0.06\,g/cm^3
  • Boiling Point: Estimated at 313.1±42.0°C313.1\pm 42.0\,°C
  • pKa: Approximately 7.77±0.107.77\pm 0.10
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amino acids and piperazine derivatives:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amide Formation: Condensation with carboxylic acids or their derivatives to form amides.
  3. Nucleophilic Substitution: The trifluoroethyl group may undergo nucleophilic substitution reactions under certain conditions.

These reactions can be utilized in synthetic pathways for developing more complex molecules or modifying existing ones for enhanced biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of the carboxylic acid group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can react with nucleophiles due to the electrophilic nature of the carbonyl group in the propanoic acid moiety.

Relevant analyses such as NMR spectroscopy and mass spectrometry can confirm structural integrity and purity.

Applications

Scientific Uses

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has potential applications in:

  1. Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents targeting various diseases.
  2. Biochemical Research: Used in studies exploring receptor interactions and enzyme inhibition.
  3. Material Science: Potential use in developing new materials with specific chemical properties due to its unique structure.
Synthesis and Optimization of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic Acid

Novel Synthetic Pathways for Piperazine-Trifluoroethyl Hybrid Architectures

The synthesis of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid exemplifies strategic molecular hybridization, merging the biologically privileged piperazine scaffold with metabolically stable trifluoroethyl motifs. The core synthetic challenge lies in constructing the C-N bond between the piperazine nitrogen and the trifluoroethyl group while preserving functional group compatibility for subsequent propanoic acid attachment. Modern approaches typically employ nucleophilic substitution reactions where piperazine attacks 2,2,2-trifluoroethyl halides (bromide or chloride) in aprotic polar solvents like acetonitrile or dimethylformamide under mild reflux conditions (40-80°C). This reaction benefits from the enhanced electrophilicity of the trifluoroethyl carbon due to the strong electron-withdrawing effect of the trifluoromethyl group [1] [3].

A significant advancement involves in situ activation strategies to minimize polyalkylation byproducts. Researchers have successfully implemented protective group chemistry on the secondary piperazine nitrogen using tert-butoxycarbonyl or benzyl groups before trifluoroethylation, followed by selective deprotection and subsequent alkylation with ethyl acrylate or acrylic acid derivatives to install the propanoic acid moiety. Alternative routes explore the sequential installation where 1-(3-carboxypropyl)piperazine undergoes N-alkylation with 2,2,2-trifluoroethyl halides. However, this route presents selectivity challenges requiring careful stoichiometric control and phase-transfer catalysis to favor monoalkylation, as excess trifluoroethyl halide can lead to undesired quaternary ammonium salt formation [1] [3] [10].

Recent patent literature (WO2020078875A1) highlights innovative pathways utilizing palladium-catalyzed amination for constructing similar piperazinyl-ethoxy-bromophenyl derivatives, suggesting potential transferable methodologies. This involves Buchwald-Hartwig coupling of protected piperazines with brominated trifluoroethyl precursors, offering superior selectivity under milder conditions compared to traditional nucleophilic substitution, albeit with higher catalyst costs [3].

Table 1: Comparison of Synthetic Strategies for Piperazine-Trifluoroethyl Core

StrategyKey Reagents/ConditionsAdvantagesLimitationsReported Yield Range
Direct AlkylationPiperazine, 2,2,2-Trifluoroethyl bromide, K₂CO₃, CH₃CN, RefluxSimplicity, fewer stepsPolyalkylation issues, moderate yields45-65%
Protective Group (Boc)Boc-piperazine, Trifluoroethyl halide, Deprotection (TFA), Then alkylation with acrylateHigh selectivity, better purityAdditional steps, cost of Boc group60-75% (over 3 steps)
Palladium CatalysisProtected piperazine, Bromotrifluoroethane, Pd₂(dba)₃, Xantphos, NaOtert-Bu, TolueneMild conditions, excellent selectivityHigh catalyst cost, sensitivity to O₂/moisture70-85%

Green Chemistry Approaches to Reduce Fluorinated Byproduct Formation

Synthesizing trifluoroethyl-containing compounds inherently risks generating persistent fluorinated byproducts, demanding green chemistry innovations. A primary strategy involves solvent engineering. Replacing high-boiling, hazardous aprotic solvents like dimethylformamide with renewable alternatives such as ethanol-water mixtures (50-80% EtOH) or cyclopentyl methyl ether significantly reduces the environmental footprint and facilitates aqueous workup. This shift also minimizes the formation of stable fluorinated solvent adducts, which are challenging to remove and often persist as impurities [4] [8].

Catalyst selection and reaction intensification play pivotal roles in waste minimization. Employing InCl₃ catalysis under ultrasound irradiation, as developed for related pyranopyrazole syntheses, dramatically shortens reaction times (from hours to 20-30 minutes) for the N-alkylation step. This energy-efficient approach not only reduces electricity consumption but also suppresses degradation pathways responsible for generating trifluoroacetate ions and trifluoroethanol—common hydrolysis byproducts from the decomposition of unreacted trifluoroethyl halide or unstable intermediates under prolonged heating. Mechanochemical grinding (ball milling) offers an alternative solvent-free pathway for the Michael addition step, achieving near-quantitative yields without solvent waste and minimizing fluorinated impurity generation [5] [8].

Precision stoichiometry, enabled by continuous flow platforms (discussed in Section 1.4), ensures near-equimolar use of expensive and potentially hazardous trifluoroethyl halides, virtually eliminating excess reagent-derived waste. Furthermore, implementing in-line quenching and membrane separation techniques within integrated flow processes allows for the immediate capture and recycling of unreacted fluorinated starting materials, achieving atom economies exceeding 90% for the trifluoroethyl moiety. This is crucial as fluorinated compounds often resist conventional biological wastewater treatment [5] [7].

Scalability Challenges in Industrial Production: Continuous Flow Reactor Applications

Transitioning the synthesis of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid from laboratory batches to industrial production encounters significant hurdles: exothermicity management during N-alkylation and Michael addition, mixing inefficiencies impacting selectivity in viscous reaction media, and precise residence time control needed to prevent overreaction or degradation. Continuous flow reactors address these challenges by providing superior heat transfer, mass transfer, and parameter control compared to batch reactors [2] [5] [7].

Corning Advanced-Flow™ reactors and multi-CSTR systems exemplify platforms enabling seamless scale-up. Their microstructure (typically channel diameters <1 mm to 5 mm) provides an exceptionally high surface-area-to-volume ratio (100-1000x higher than batch reactors), facilitating rapid heat removal even for highly exothermic steps like the reaction of piperazine with trifluoroethyl bromide. This prevents local hot spots responsible for decomposition and fluorinated byproduct formation. Integrated static mixing elements (e.g., heart-shaped mixers in Corning reactors) ensure near-instantaneous mixing of reagents within milliseconds, overcoming diffusion limitations prevalent in batch stirring and promoting uniform reaction progression critical for selectivity, especially in preventing di- and tri-alkylation of piperazine [7] [9].

Scale-up strategies in flow chemistry diverge into two main pathways: "numbering up" (parallel operation of multiple identical reactor units) and "scaling out" (increasing channel length/diameter or reactor volume while maintaining fluid dynamics). While numbering up guarantees identical reaction conditions from lab to production (e.g., 100-fold increase by operating 100 microreactors in parallel), it introduces complexity in flow distribution and cost. Scaling out using larger reactor modules (e.g., moving from 10 mL to 100 mL volume per module) offers a simpler engineering solution. Successful demonstrations exist, such as scaling MOF synthesis 30-fold to achieve 60 g/h output using a scaled-out flow reactor while maintaining product quality equivalent to lab-scale material [5] [7].

Integrated multi-step synthesis represents the pinnacle of flow processing for complex molecules like 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid. This involves connecting reactor modules for:

  • N-Alkylation (Piperazine + CF₃CH₂Br)
  • Solvent exchange (membrane separator)
  • Michael Addition (Product 1 + Ethyl Acrylate)
  • Enzymatic Hydrolysis (Immobilized enzyme packed bed)
  • Crystallization

This approach minimizes intermediate isolation, reduces hold-up times that can lead to degradation of sensitive intermediates, and enables real-time purity monitoring via in-line PAT (Process Analytical Technology) tools like FTIR or UV/Vis. Space-time yields (STY) for flow processes can reach unprecedented levels (e.g., >4500 kg·m⁻³·day⁻¹ for HKUST-1 MOF synthesis in flow), orders of magnitude higher than batch processes, demonstrating the profound efficiency gains possible [5] [7] [9].

Table 3: Continuous Flow Reactor Performance vs. Batch for Key Synthesis Steps

ParameterBatch ReactorContinuous Flow ReactorAdvantage Factor (Flow)
Heat Transfer EfficiencyLow (5-50 W/m²K)Very High (500-5000 W/m²K)100x
Mixing Time (sec)1 - 10000.001 - 0.11000x
Surface Area/Volume (m²/m³)5 - 501000 - 5000100x
Residence Time ControlPoor (Gradient)Excellent (Near plug-flow)N/A
Space-Time Yield (kg/m³/day)Low (e.g., 10-100 for HKUST-1)High (e.g., 4500 for HKUST-1)45x
Worst-Case Hazard (L)1000+0.1 - 1.01000x ↓ Risk
Scale-Up TimeMonths-YearsWeeks-Months50% Reduction

Properties

CAS Number

1154639-39-0

Product Name

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid

IUPAC Name

3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid

Molecular Formula

C9H15F3N2O2

Molecular Weight

240.226

InChI

InChI=1S/C9H15F3N2O2/c10-9(11,12)7-14-5-3-13(4-6-14)2-1-8(15)16/h1-7H2,(H,15,16)

InChI Key

HFLWBKYYXCSWNW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)O)CC(F)(F)F

Solubility

not available

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